1-(4-chlorophenyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-CHLOROPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the naphthalen-1-ylmethylsulfanyl group: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLORO-BENZYLIDENE)-NAPHTHALEN-1-YL-AMINE: Shares structural similarities but differs in the core structure.
Naphyrone: Another compound with a naphthyl group, used in different contexts.
Uniqueness
1-(4-CHLOROPHENYL)-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN4OS |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-(naphthalen-1-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H15ClN4OS/c23-16-8-10-17(11-9-16)27-20-19(12-24-27)21(28)26-22(25-20)29-13-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H,25,26,28) |
InChI Key |
LMXZCAASSVEQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Origin of Product |
United States |
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